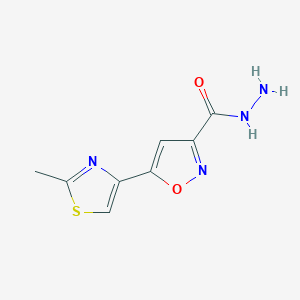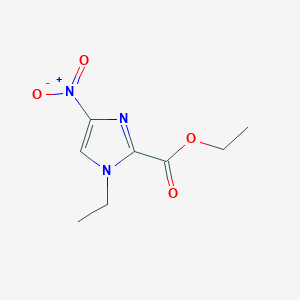![molecular formula C13H25NO5S B3150088 [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate CAS No. 683269-95-6](/img/structure/B3150088.png)
[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate
Overview
Description
“[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate” is a chemical compound with the CAS Number: 177545-89-0 . It has a molecular weight of 293.38 . The compound is typically a yellow to brown solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H23NO5S . Its InChI Code is 1S/C12H23NO5S/c1-12(2,3)17-11(14)13-9-5-7-10(8-6-9)18-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14)/t9-,10- .Physical And Chemical Properties Analysis
“this compound” is a yellow to brown solid . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Structural Studies
- The compound plays a crucial role in the synthesis of various chemical structures. For example, it has been used in the synthesis of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5] oxazocinium methanesulfonate, with its structure proven by extensive NMR and X-ray crystallography (Upadhyaya et al., 1997).
Esterification of Amino Acids
- The compound is significant in the esterification of N-Boc protected amino acids, providing a method with no side reactions, low consumption, and high yield (Meng Qingguo, Zuo Zheng, & Li Ke-liang, 2005).
Coupling Reactions in Carbohydrate Chemistry
- In carbohydrate chemistry, it is used in regio- and stereoselective couplings of glycosyl methanesulfonates with partially protected pyranoside and furanoside acceptors, showcasing its versatility in influencing the site-selectivity and stereochemical outcome of reactions (Kyan A. D’Angelo & M. Taylor, 2016).
Amino Acid Analysis
- It's used in the precise amino acid composition analysis of proteins, showing its utility in biochemistry and molecular biology (R. Simpson, M. R. Neuberger, & T. Liu, 1976).
Synthesis of Sulfonamidopeptides
- The compound aids in the synthesis of chiral vinylogous amino sulfonic acids and sulfonamidopeptides, indicating its importance in the creation of novel peptides (C. Gennari et al., 1998).
Environmental and Toxicological Studies
- In environmental and toxicological research, it is used for the extraction of methyl mercury in biological tissues, demonstrating its application in monitoring environmental contaminants (Lucia D'ulivo et al., 2013).
Ionic Liquid Synthesis
- The compound is integral in the synthesis of ionic liquids, showcasing its application in green chemistry and environmentally friendly synthesis methods (F. Fringuelli et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate, also known as trans-4-((tert-Butoxycarbonyl)amino)-cyclohexyl)methyl methanesulfonate, is the Heme-regulated inhibitor kinase . This kinase plays a crucial role in the regulation of protein synthesis and cell growth.
Mode of Action
The compound interacts with its target, the Heme-regulated inhibitor kinase, by serving as an intermediate in the synthesis of potent activators of this kinase
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound is known to be stable and is typically stored in a dark place at room temperature . Its solubility in chloroform and ethyl acetate suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the activation of the Heme-regulated inhibitor kinase . This activation can lead to changes in protein synthesis and cell growth, although the specific molecular and cellular effects may vary depending on the context and require further investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity can be affected by temperature, light, and the presence of other chemicals . Furthermore, the compound’s efficacy in activating the Heme-regulated inhibitor kinase may be influenced by the biological environment, including the presence of other proteins and molecules.
properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5S/c1-13(2,3)19-12(15)14-11-7-5-10(6-8-11)9-18-20(4,16)17/h10-11H,5-9H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZCCUKNNXDEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



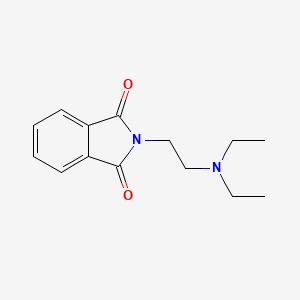
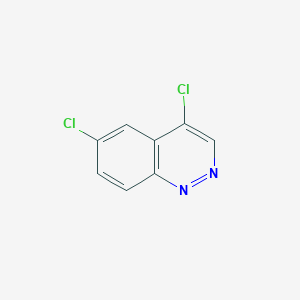

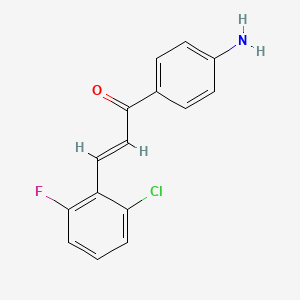
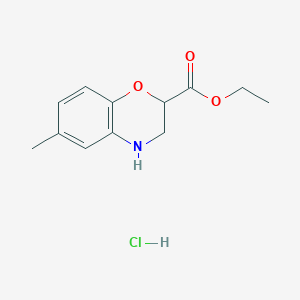

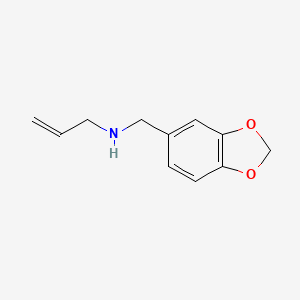

![(6R,7R)-3-Chloromethyl-7-methoxy-8-oxo-7-(p-toluoylamino)-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B3150073.png)
![tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate](/img/structure/B3150090.png)

